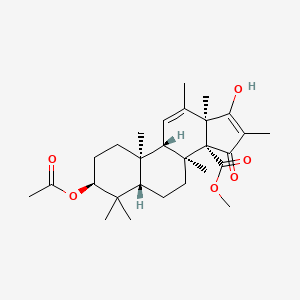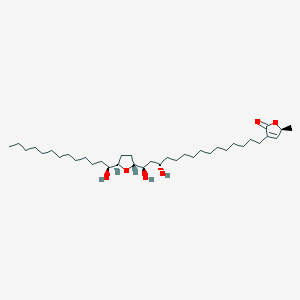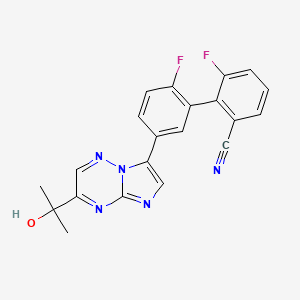
Unii-gmy695BP6Q
描述
TPA-023B 是一种化合物,以其对 γ-氨基丁酸 A 型 (GABAA) 受体的强亲和力和选择性调节作用而闻名。它在 α2 和 α3 亚型中充当部分激动剂,在 α1 亚型中充当拮抗剂。 这种化合物主要用于科学研究,因为它具有非镇静的抗焦虑样特性 .
科学研究应用
TPA-023B 在科学研究中具有广泛的应用:
化学: 它用于研究 GABAA 受体调节剂的结合亲和力和选择性。
生物学: 研究人员使用 TPA-023B 来研究 GABAA 受体在各种生物过程中的作用。
医学: 该化合物正在研究其在治疗焦虑症和其他神经系统疾病方面的潜在治疗作用。
作用机制
TPA-023B 通过选择性调节 GABAA 受体发挥作用。它与受体的苯二氮卓位点结合,在 α2 和 α3 亚型中充当部分激动剂,在 α1 亚型中充当拮抗剂。 这种选择性调节增强了 γ-氨基丁酸 (GABA) 在中枢神经系统中的抑制作用,从而产生抗焦虑作用而不产生镇静作用 .
生化分析
Biochemical Properties
Unii-gmy695BP6Q plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype . This interaction modulates the receptor’s activity, leading to changes in neurotransmission and neuronal excitability.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the GABAergic signaling pathway, which plays a crucial role in maintaining the balance between neuronal excitation and inhibition . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the GABA-A receptor, enhancing its inhibitory effects on neuronal activity . This binding interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and modulation of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to receptor desensitization, reducing its efficacy over time. Additionally, the compound’s stability in various experimental conditions can affect its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance GABAergic signaling, leading to anxiolytic and sedative effects . At higher doses, the compound may exhibit toxic or adverse effects, such as respiratory depression and motor impairment. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized to the cell membrane, where it interacts with GABA-A receptors . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cell.
准备方法
TPA-023B 的合成涉及多个步骤,包括三唑并嘧啶核的形成以及随后的官能化。合成路线通常从三唑环的制备开始,然后引入嘧啶部分。反应条件通常涉及使用强碱和溶剂,如二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF)。
化学反应分析
TPA-023B 经历各种化学反应,包括:
氧化: 这种反应可以通过氧化剂如过氧化氢或高锰酸钾来促进。
还原: 还原反应通常涉及试剂如氢化铝锂或硼氢化钠。
相似化合物的比较
TPA-023B 通常与其他 GABAA 受体调节剂(如 TPA-023 和 MRK-409)进行比较。与 TPA-023B 不同,MRK-409 在 α1 亚型中表现出中等活性,导致镇静作用。另一方面,TPA-023 与 TPA-023B 具有相似的选择性特征,但其药代动力学特性不同。 TPA-023B 的独特之处在于其高选择性和非镇静抗焦虑特性,使其成为研究中的宝贵工具 .
类似化合物
- TPA-023
- MRK-409
- PF-06372865
属性
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
| Record name | PharmaGSID_47330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425377-76-0 | |
| Record name | TPA-023B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPA-023B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

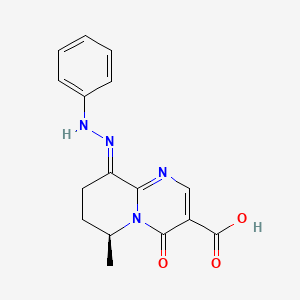
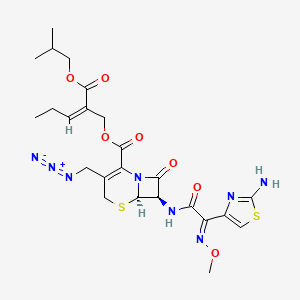
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
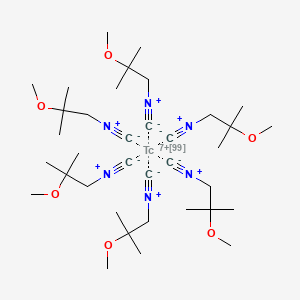

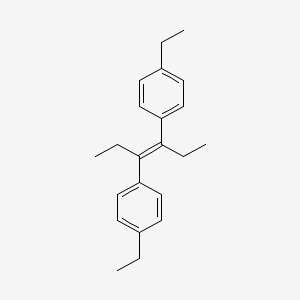
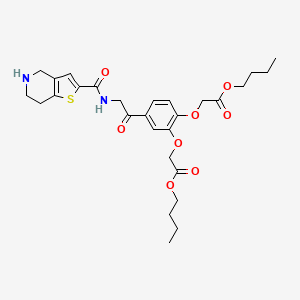
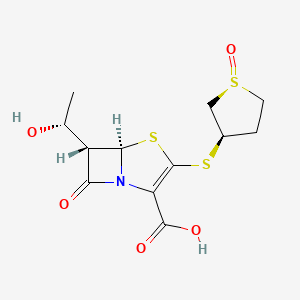
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)
